N-cyclopropyl-2-fluoro-4-methylbenzamide
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Overview
Description
N-cyclopropyl-2-fluoro-4-methylbenzamide is an organic compound with the molecular formula C11H12FNO It is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methyl group attached to a benzamide core
Preparation Methods
The synthesis of N-cyclopropyl-2-fluoro-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoro-4-methylbenzoic acid with cyclopropylamine under specific conditions to form the desired benzamide. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Chemical Reactions Analysis
N-cyclopropyl-2-fluoro-4-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Scientific Research Applications
N-cyclopropyl-2-fluoro-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-fluoro-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and fluorine atom contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to desired biological effects .
Comparison with Similar Compounds
N-cyclopropyl-2-fluoro-4-methylbenzamide can be compared with other similar compounds, such as:
N-cyclopropyl-4-fluoro-2-methylbenzamide: Similar in structure but with different positional isomers of the substituents.
5-bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide: Contains a bromine atom instead of a hydrogen atom at the 5-position.
N-methylbenzamide: Lacks the cyclopropyl and fluorine substituents, making it less complex.
Properties
Molecular Formula |
C11H12FNO |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
N-cyclopropyl-2-fluoro-4-methylbenzamide |
InChI |
InChI=1S/C11H12FNO/c1-7-2-5-9(10(12)6-7)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) |
InChI Key |
LODJIPNKZGNTRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CC2)F |
Origin of Product |
United States |
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